molecular formula C21H26N4O2 B14094957 N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B14094957
M. Wt: 366.5 g/mol
InChI Key: NSJCTMHMBQPEJG-HMAPJEAMSA-N
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Description

N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, a piperazine ring, and a hydroxyphenyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-hydroxyphenyl)methylidene]-2-[1-(4-methylbenzyl)-1H-benzimidazol

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H26N4O2/c1-17-5-7-18(8-6-17)15-24-9-11-25(12-10-24)16-21(27)23-22-14-19-3-2-4-20(26)13-19/h2-8,13-14,26H,9-12,15-16H2,1H3,(H,23,27)/b22-14-

InChI Key

NSJCTMHMBQPEJG-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N/N=C\C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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